molecular formula C5H9BrO2 B3425472 Ethyl 2-bromopropionate CAS No. 41978-69-2

Ethyl 2-bromopropionate

Cat. No. B3425472
CAS RN: 41978-69-2
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-UHFFFAOYSA-N
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Description

Ethyl 2-bromopropionate is a clear, colorless to very slightly yellow liquid . It is an important organic intermediate used in agrochemical, pharmaceutical synthesis, and dyestuff field .


Synthesis Analysis

Ethyl 2-bromopropionate can be synthesized through the esterification reaction between ethyl alcohol and 2-bromopropionic acid . Another method involves reacting propionic acid with red phosphorus in a reaction flask at 60°C, adding bromine over about 3 hours, heating to 100-120°C, stirring for 6 hours, cooling, filtering, and distilling the filtrate .


Molecular Structure Analysis

The linear formula of Ethyl 2-bromopropionate is CH3CHBrCOOC2H5 . Its molecular weight is 181.03 . The InChI key is ARFLASKVLJTEJD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The bromine atom in the structure of Ethyl 2-bromopropionate can be attacked by nucleophiles, forming corresponding addition products . For example, it can be attacked by triphenylphosphine to obtain the corresponding Wittig reagent .


Physical And Chemical Properties Analysis

Ethyl 2-bromopropionate has a boiling point of 156-160 °C (lit.) and a density of 1.394 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.446 (lit.) . It is immiscible in water but slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Preparation

Ethyl 2-bromopropionate is synthesized through esterification using 2-bromopropionic acid and ethanol. Optimal conditions involve a reaction temperature of 80°C, a reaction time of 3.5 hours, and a mole ratio of ethanol to 2-bromopropionate of 1.5. This process achieves a high yield of 94.7% and a product purity of 98.6% (Lan Zhi-li, 2005).

Transesterification and Identification

Ethyl 2-bromopropionate is involved in transesterification reactions, valuable in identifying components of mixtures of fatty esters. Such reactions can reveal impurities in commercial mixtures and assist in identifying alcohol and acid components (Coutts & Midha, 1969).

Reformatsky Reaction

In the Reformatsky reaction, ethyl 2-bromopropionate reacts with zinc to form compounds like ethyl α-propionylpropionate. The effect of the alkyl group in alkyl α-bromopropionates on the rate of self-condensation and other side reactions has been studied (Newman & Evans, 1955).

Lanthanoid Ester Homoenolates Formation

Ethyl 3-bromopropionate reacts with lanthanoid metals to produce lanthanoid ester homoenolates, which then react with ketones to yield γ-lactones under mild conditions (Fukuzawa et al., 1990).

Spectroscopic Studies

Spectroscopic studies of ethyl 2-bromopropionate help in understanding its conformational properties. Infrared and Raman spectra provide evidence for the existence of rotamers, contributing to the understanding of its molecular structure (Dube & Prasad, 1987).

Chiral Gas Chromatographic Separation

Ethyl 2-bromopropionate is crucial in the chiral gas chromatographic separation of alkyl and cycloalkyl 2-bromopropionates. This process is important for evaluating the optical purity of chiral 2-bromopropionates, especially in the synthesis of chiral pesticides and medicines (Shi et al., 2019).

Polymerization Catalyst

Ethyl 2-bromopropionate serves as an initiator in atom transfer radical polymerization (ATRP) of methyl methacrylate, contributing to the synthesis of polymers with controlled molecular weight and composition (Zhu & Yan, 2000).

Safety And Hazards

Ethyl 2-bromopropionate is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

Ethyl 2-bromopropionate is commonly used as an organic synthesis and agrochemical molecular synthesis intermediate . It is often used in the production process of agrochemical molecules, for example, it is a key synthesis intermediate of the agrochemical molecule herbicide quinclorac .

properties

IUPAC Name

ethyl 2-bromopropanoate
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InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARFLASKVLJTEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID90871746
Record name Propanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

181.03 g/mol
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Physical Description

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromopropionate
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Product Name

Ethyl 2-bromopropionate

CAS RN

535-11-5, 41978-69-2
Record name Ethyl 2-bromopropionate
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Record name Ethyl alpha-bromopropionate
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Record name Ethyl 2-bromopropionate
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Record name Propanoic acid, 2-bromo-, ethyl ester
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Record name Propanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromopropionate
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Record name Ethyl (±)-2-bromopropionate
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Record name ETHYL .ALPHA.-BROMOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
TS Jagodzinski, A Wesolowska… - Polish Journal of …, 2000 - researchgate.net
… Analogous reactions of 3-keto thioamides with ethyl bromoacetate and ethyl 2-bromopropionate, carried out in THF or acetone, yielded cyclic derivatives of N-substituted 2-…
Number of citations: 18 www.researchgate.net
M Chen, H Zhou, X Li, L Zhou, F Zhang - academia.edu
… Abstract: In this study, we used ethyl 2-bromopropionate (EBrP) as an initiator of activators regenerated by electron transfer for atom transfer radical polymerization (ARGET ATRP) of …
Number of citations: 0 www.academia.edu
N Dube, R Prasad - Spectrochimica Acta Part A: Molecular Spectroscopy, 1987 - Elsevier
Infrared spectra of ethyl 2-chloropropionate and ethyl 2-bromopropionate in the region 4000-600 cm −1 have been recorded along with laser Raman spectra of the molecules in the …
Number of citations: 1 www.sciencedirect.com
D Liu, S Zhuang, X Chen, L Yu, Y Yu, L Hu, Z Tan - Tetrahedron Letters, 2018 - Elsevier
… Next we attempted to extend our reaction with ethyl 2-bromo-2-methylpropionate analogues such as ethyl 2-bromo-2-difluoroacetate and ethyl 2-bromopropionate. Even though the …
Number of citations: 7 www.sciencedirect.com
FF Van Leeuwen, A Noordam, L Maat… - Recueil des Travaux …, 1980 - Wiley Online Library
… 3771 (1974): Ethyl cyanoacetate was reacted with racemic ethyl 2-bromopropionate and with ethyl iodide, respectively, followed by acid hydrolysis and decarboxylation. The …
Number of citations: 2 onlinelibrary.wiley.com
X Shi, Y Zhou, F Liu, J Mao, Y Zhang, T Shan - Journal of Chromatography …, 2019 - Elsevier
… On permethylated β-CD (PM-β-CD), methyl and ethyl 2-bromopropionate enantiomers were … -γ-CD, the enantiomers of ethyl 2-bromopropionate were separated at a column temperature …
Number of citations: 12 www.sciencedirect.com
G Ricci, R Ruzziconi - The Journal of Organic Chemistry, 2005 - ACS Publications
… Thus, ethyl 2-(fluorophenanthryl)propionates 11 were obtained in good yields by Reformatsky reaction of 6a−c with ethyl 2-bromopropionate followed by dehydratation and DDQ-…
Number of citations: 23 pubs.acs.org
SD Bull, SG Davies, AC Garner, N Mujtaba - Synlett, 2001 - thieme-connect.com
… Thus, treatment of enolate 2 with ten equivalents of racemic ethyl 2-bromopropionate 3a in THF at -78 C afforded a 94.5: 5.5 mixture of diastereoisomers 4a and 5a,6 which after …
Number of citations: 21 www.thieme-connect.com
M Atkinson, AM Horsington - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… Ethyl 3-amino-3-cyano-2-methylacrylate, a product from the reaction of ethyl 2-bromopropionate with sodium cyanide … Ethyl 2-bromopropionate reacts with sodium cyanide to give ethyl 2-cyanopropionate …
Number of citations: 2 pubs.rsc.org
SL Oswal, P Oswal, JP Dave - Fluid phase equilibria, 1994 - Elsevier
… Ethyl 2-bromopropionate, ethyl 3-bromopropionate, ethyl 2-bromobutyrate and ethyl 4-bromobutyrate were from Fluka AG, or Merck Schuchardt with purity better than 98 mol%. All the …
Number of citations: 15 www.sciencedirect.com

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